(Z)-PUGNAc

Description

Properties

IUPAC Name |

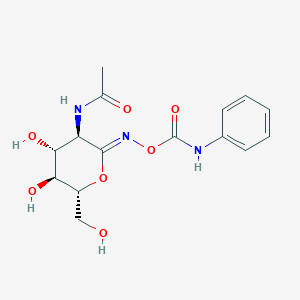

[(Z)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14-/t10-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNJFVQMUMOJY-JXZOILRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\OC(=O)NC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101117756 | |

| Record name | D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, δ-lactone, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132489-69-1 | |

| Record name | D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, δ-lactone, (1Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132489-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylglucosaminono-1,5-lactone O-(phenylcarbamoyl)oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132489691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, δ-lactone, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PUGNAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWZ7VE64B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Mechanism of Action of (Z)-PUGNAc

Abstract

O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous post-translational modification of nucleocytoplasmic proteins, regulated by the balanced activities of O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA). This modification acts as a crucial nutrient sensor, integrating metabolic status with cellular signaling, transcription, and protein stability. Dysregulation of O-GlcNAc cycling is implicated in a host of pathologies, including neurodegenerative diseases, diabetes, and cancer.[1][2][3][4][5] O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate (PUGNAc) is a widely utilized small molecule inhibitor for studying the functional consequences of increased O-GlcNAcylation. This guide provides a detailed examination of the mechanism of action of its more potent stereoisomer, this compound, focusing on its molecular interaction with OGA, the downstream cellular consequences, and critical considerations for its experimental application.

The Dynamic Landscape of O-GlcNAc Cycling

Cellular proteins are subject to a dynamic post-translational modification known as O-GlcNAcylation, where a single sugar moiety, N-acetylglucosamine (GlcNAc), is attached to serine or threonine residues.[4] This process is distinct from complex glycosylation that occurs in the secretory pathway, as it is confined to the nucleus, cytoplasm, and mitochondria and is not elongated into larger glycan structures.[4][6]

The O-GlcNAc modification is governed by a simple enzymatic pair:

-

O-GlcNAc Transferase (OGT): This enzyme catalyzes the addition of GlcNAc from the donor substrate uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) onto target proteins.[6][7]

-

O-GlcNAcase (OGA): This enzyme is a glycoside hydrolase that catalyzes the removal of the O-GlcNAc modification from proteins.[6][8]

The level of UDP-GlcNAc, the end-product of the hexosamine biosynthetic pathway (HBP), is directly tied to cellular nutrient availability (glucose, amino acids, fatty acids, and nucleotides).[1][6] Consequently, O-GlcNAcylation serves as a critical regulatory hub, translating metabolic flux into widespread changes in cellular signaling and function.[3][6]

This compound: A Transition-State Analogue Inhibitor of OGA

This compound is a potent, cell-permeable inhibitor of O-GlcNAcase.[9][10] It is an analogue of the O-GlcNAc sugar itself, featuring a key structural modification: an O-linked phenylcarbamoyl oxime at the anomeric carbon. A critical aspect of PUGNAc's activity is its stereochemistry; the Z-isomer is a vastly more potent inhibitor of OGA than the E-isomer, a distinction crucial for experimental efficacy.[11][12]

The Core Mechanism: Competitive Inhibition

OGA catalyzes the hydrolysis of the O-GlcNAc moiety through a substrate-assisted catalytic mechanism.[13][14] This process involves the 2-acetamido group of the GlcNAc substrate acting as an intramolecular nucleophile, leading to the formation of a bicyclic oxazoline intermediate.[14][15]

This compound functions as a competitive inhibitor by mimicking this high-energy transition state.[13][15] Its structure, particularly the sp2-hybridized anomeric carbon of the oxime, resembles the geometry of the oxocarbenium ion-like transition state.[15] This high-affinity binding to the OGA active site effectively blocks the entry and hydrolysis of O-GlcNAcylated protein substrates, leading to their accumulation within the cell.[13] Structural studies of a bacterial OGA homologue in complex with PUGNAc have shown that the GlcNAc moiety forms extensive hydrogen bonds within the catalytic site, further stabilizing the interaction.[15]

Detailed Protocol: Western Blot for Global O-GlcNAcylation

Objective: To qualitatively and semi-quantitatively assess the increase in total protein O-GlcNAcylation in cultured cells following treatment with this compound.

Materials:

-

Cultured cells of interest

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitor cocktail and an OGA inhibitor (50 µM this compound)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary Antibodies:

-

Pan-O-GlcNAc monoclonal antibody (e.g., CTD110.6)

-

Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Cell Treatment: Plate cells to achieve ~70-80% confluency. Treat cells with the desired final concentration of this compound (typically 50-100 µM) or an equivalent volume of vehicle (DMSO) for a specified duration (e.g., 12-24 hours).

-

Cell Harvest and Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer (supplemented with protease and OGA inhibitors).

-

Scrape cells and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer:

-

Load equal amounts of total protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel to achieve adequate separation.

-

Transfer proteins to a PVDF membrane. Confirm transfer efficiency (e.g., with Ponceau S staining).

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary pan-O-GlcNAc antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system.

-

Loading Control: If necessary, strip the membrane and re-probe with a loading control antibody, or use a separate gel.

-

Analysis: Perform densitometric analysis of the O-GlcNAc signal (often appearing as a smear of multiple bands) and normalize it to the corresponding loading control band to compare the relative levels between treated and untreated samples.

Conclusion

This compound is an indispensable chemical tool for probing the multifaceted roles of O-GlcNAcylation. Its mechanism as a potent, competitive, transition-state analogue inhibitor of OGA provides a direct method to elevate global O-GlcNAc levels and study the downstream consequences. However, a sophisticated understanding of its mechanism must be coupled with an awareness of its off-target activities. For drug development professionals and researchers, judicious use of this compound, complemented by more selective inhibitors and rigorous experimental controls, is paramount to accurately delineating the intricate functions of this critical nutrient-sensing post-translational modification.

References

- Recent development of analytical methods for disease-specific protein O-GlcNAcyl

- This compound | O-GlcNAcase Inhibitor. (n.d.). MedChemExpress.

- Perreira, M., Kim, E. J., Thomas, C. J., & Hanover, J. A. (2006). Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry. Bioorganic & Medicinal Chemistry, 14(3), 837–846.

- Tan, E. P., Duncan, F. E., & Slawson, C. (2021). O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer. Cancers, 13(7), 1666.

- Tan, E. P., Duncan, F. E., & Slawson, C. (2021). O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer. Cancers, 13(7), 1666.

- Bond, M. R., & Hanover, J. A. (2013). O-GlcNAc Cycling: A Link Between Metabolism and Chronic Disease. Annual Review of Nutrition, 33, 205-229.

- Wang, Z., Udeshi, N. D., Slawson, C., Compton, P. D., Hart, G. W., & Shabanowitz, J. (2010). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. Current Protocols in Protein Science, Chapter 12, Unit 12.8.

- Lössl, P., van de Waterbeemd, M., Heck, A. J. R., & Altelaar, A. F. M. (2014). Direct Monitoring of Protein O-GlcNAcylation by High-Resolution Native Mass Spectrometry. Journal of the American Chemical Society, 136(49), 17091–17094.

- Lössl, P., van de Waterbeemd, M., Heck, A. J. R., & Altelaar, A. F. M. (2014). Direct Monitoring of Protein O-GlcNAcylation by High-Resolution Native Mass Spectrometry. Journal of the American Chemical Society, 136(49), 17091–17094.

- Tan, E. P., Duncan, F. E., & Slawson, C. (2021). O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer. Cancers, 13(7), 1666.

- Peterson, B. G., & Hart, G. W. (2022). The Beginner's Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System. Frontiers in Immunology, 12, 808911.

- This compound | O-GlcNAcase inhibitor. (n.d.). InvivoChem.

- Protein O-GlcNAcase. (n.d.). In Wikipedia.

- Clark, P. M., Dweck, J. F., Mason, D. E., Paz, A. H., & Bertozzi, C. R. (2011). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. Journal of the American Chemical Society, 133(43), 17351–17361.

- Slawson, C., & Hart, G. W. (2011). O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity. Glycobiology, 21(5), 545–552.

- Dennis, R. J., Taylor, E. J., Macauley, M. S., Stubbs, K. A., Turkenburg, J. P., Hart, S. J., ... & Davies, G. J. (2006). Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis. The EMBO Journal, 25(10), 2415–2425.

- Lee, S., & Lee, J. (2020). O-GlcNAcase: Emerging Mechanism, Substrate Recognition and Small-Molecule Inhibitors. ChemMedChem, 15(14), 1244–1257.

- Slawson, C., & Hart, G. W. (2011).

- This compound. (n.d.). Tocris Bioscience.

- This compound. (n.d.). Santa Cruz Biotechnology.

- Farnsworth, D., & Slawson, C. (2021). Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals. Biochemistry, 60(50), 3806–3819.

- Rao, X., Duan, X., & Li, H. (2017). Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode. Nature Structural & Molecular Biology, 24(5), 432–439.

- Catalytic mechanism and inhibitors of O -GlcNAcase. (n.d.).

- This compound (3384). (n.d.). Tocris, Part of Bio-Techne.

- This compound (CAS Number: 132489-69-1). (n.d.). Cayman Chemical.

- Li, K. Y., & Vocadlo, D. J. (2010). OGA inhibition by GlcNAc-selenazoline. Bioorganic & Medicinal Chemistry Letters, 20(1), 136–139.

- Mehdy, A. A., Shrestha, L., Gibson, R. P., & Le, A. (2014). Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin. Amino Acids, 46(8), 1931–1943.

- Al-Mughaid, H., & El-Yazbi, A. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules, 26(4), 1032.

- Rexach, J. E., Clark, P. M., & Hsieh-Wilson, L. C. (2008). Chemical Approaches to Study O-GlcNAcylation. Current Opinion in Chemical Biology, 12(6), 789–800.

- This compound (3384). (n.d.). Tocris, Part of Bio-Techne.

- What are OGA inhibitors and how do they work? (2024).

- Knapp, S., & Vocadlo, D. J. (2007). A divergent synthesis of 2-acyl derivatives of PUGNAc yields selective inhibitors of O-GlcNAcase. Organic & Biomolecular Chemistry, 5(8), 1233–1243.

- PUGNAc-induced elevation of O-GlcNAc inhibits insulin-stimulated Akt... (n.d.).

- Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders. (n.d.).

- Park, S. Y., Kim, H. S., Lee, D. H., Lee, S. K., & Suh, J. M. (2005). O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes. Experimental & Molecular Medicine, 37(3), 220–229.

- Figure 5 from OGA inhibition by GlcNAc-selenazoline. (n.d.). Semantic Scholar.

- Specific and nonspecific O -GlcNAcase inhibitors bound in the active... (n.d.).

- This compound | CAS 132489-69-1. (n.d.). Santa Cruz Biotechnology.

- This compound. (n.d.). Cambridge Bioscience.

Sources

- 1. O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. O-GlcNAc Cycling: A Link Between Metabolism and Chronic Disease: Ingenta Connect [ingentaconnect.com]

- 4. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-GlcNAcase: Emerging Mechanism, Substrate Recognition and Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity | Semantic Scholar [semanticscholar.org]

- 8. Protein O-GlcNAcase - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | O-GlcNAcase inhibitor | 132489-69-1 | InvivoChem [invivochem.com]

- 11. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chemical Approaches to Study O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-PUGNAc as an O-GlcNAcase Inhibitor: A Technical Guide for Researchers

This guide provides an in-depth technical overview of (Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA), for researchers, scientists, and drug development professionals. It delves into the molecular underpinnings of O-GlcNAc signaling, the specific mechanism of this compound, and provides field-proven insights and detailed protocols for its application in research.

Part 1: The Core Biology of O-GlcNAcylation

The reversible addition of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins, a process termed O-GlcNAcylation, is a critical post-translational modification.[1][2] This dynamic process is governed by the interplay of two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[1][2][3] O-GlcNAcylation acts as a nutrient sensor, integrating various metabolic pathways, including glucose, amino acid, fatty acid, and nucleotide metabolism, to regulate a vast array of cellular processes.[1][3][4]

Dysregulation of O-GlcNAc cycling has been implicated in numerous pathologies, including neurodegenerative diseases, diabetes, and cancer.[5][6][7] Consequently, the ability to pharmacologically manipulate O-GlcNAc levels is a powerful tool for both basic research and therapeutic development.

Part 2: this compound - A Potent Tool for OGA Inhibition

O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate, commonly known as PUGNAc, is a widely used inhibitor of OGA. Crucially, its inhibitory activity is highly dependent on the stereochemistry of its oxime moiety. The Z-isomer, this compound, is a vastly more potent inhibitor of OGA than its E-isomer counterpart.[8][9] This stereospecificity is a critical consideration for researchers aiming to achieve effective OGA inhibition in their experimental systems.

Mechanism of Action

This compound functions as a competitive inhibitor of OGA.[10] Its structure mimics the transition state of the OGA-catalyzed reaction, allowing it to bind tightly to the enzyme's active site and prevent the hydrolysis of O-GlcNAc from substrate proteins.[10][11] This inhibition leads to a global increase in cellular O-GlcNAcylation, enabling the study of the functional consequences of elevated O-GlcNAc levels.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₉N₃O₇ |

| Molecular Weight | 353.33 g/mol [12] |

| CAS Number | 132489-69-1[13][14][15] |

| Appearance | White Crystalline Solid |

| Purity | ≥95% to ≥99% (depending on supplier)[13][15][16] |

| Solubility | Soluble in DMSO (up to 100 mM), DMF, and PBS (pH 7.2)[13][14] |

| Storage | Store at -20°C[14] |

Selectivity and Off-Target Considerations

While this compound is a potent OGA inhibitor, it is not entirely selective. It has been shown to inhibit lysosomal β-hexosaminidases as well.[11][14] This lack of absolute selectivity is an important consideration, as some observed cellular effects of PUGNAc treatment may be attributable to off-target inhibition.[17][18] For studies requiring high specificity for OGA, more selective inhibitors like Thiamet-G may be more appropriate.[17][19][20] However, this compound remains a valuable and widely used tool for initial investigations into the role of O-GlcNAcylation.

Part 3: Experimental Applications and Protocols

Inducing Hyper-O-GlcNAcylation in Cell Culture

A primary application of this compound is to increase global O-GlcNAcylation levels in cultured cells. This allows for the investigation of how elevated O-GlcNAc affects various cellular processes, such as signal transduction, protein stability, and gene expression.

Workflow for this compound Treatment of Cultured Cells

Caption: Workflow for cell treatment with this compound.

Detailed Protocol for Cell Treatment:

-

Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration. A typical working concentration ranges from 10 µM to 100 µM.[21] It is crucial to include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.

-

Incubation: Incubate the cells for the desired period, which can range from 4 to 24 hours, depending on the experimental goals and cell type.[21]

-

Harvesting: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer for downstream applications.

Detection of O-GlcNAcylation by Western Blotting

Western blotting is a standard technique to visualize the increase in global O-GlcNAcylation following this compound treatment.

Workflow for O-GlcNAc Western Blotting

Caption: Western blot workflow for O-GlcNAc detection.

Detailed Protocol for O-GlcNAc Western Blotting:

-

Protein Extraction and Quantification: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[22]

-

Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer, such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[21]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., mouse monoclonal antibody CTD110.6) overnight at 4°C with gentle agitation.[21] The antibody should be diluted in the blocking buffer.

-

Washing: Wash the membrane extensively with TBST (e.g., 3 x 10 minutes) to remove unbound primary antibody.[21]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6) for 1 hour at room temperature.[21]

-

Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.[21][22]

Part 4: this compound in the Context of Cellular Signaling

O-GlcNAcylation is intricately linked with other post-translational modifications, most notably phosphorylation. This crosstalk can be either synergistic or antagonistic, creating a complex regulatory network that fine-tunes cellular signaling.

Impact on Insulin Signaling

One of the most studied areas of O-GlcNAc signaling is its role in insulin resistance. Increased flux through the hexosamine biosynthetic pathway and subsequent hyper-O-GlcNAcylation of key signaling proteins can attenuate the insulin signaling cascade.[4][23] this compound has been instrumental in elucidating these mechanisms. Treatment of adipocytes and muscle cells with PUGNAc leads to increased O-GlcNAcylation of proteins like IRS-1 and Akt, which correlates with reduced insulin-stimulated glucose uptake.[23][24][25]

Simplified Insulin Signaling Pathway and O-GlcNAc Crosstalk

Sources

- 1. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-GlcNAc as an Integrator of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 4. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nutrient-driven O-GlcNAc in proteostasis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. O-GlcNAcylation and Its Roles in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-(((phenylamino)carbonyl)oxy)-, delta-lactone, (1Z)- | C15H19N3O7 | CID 9576811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. rndsystems.com [rndsystems.com]

- 15. scbt.com [scbt.com]

- 16. synthose.com [synthose.com]

- 17. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thiamet G as a Potential Treatment for Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemical biology tools to interrogate the roles of O-GlcNAc in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-PUGNAc: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potency of (Z)-PUGNAc

O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, commonly known as PUGNAc, has emerged as a cornerstone tool in the study of O-GlcNAcylation, a dynamic post-translational modification crucial to a myriad of cellular processes. This guide focuses specifically on the (Z)-isomer of PUGNAc, a stereoisomer that exhibits significantly greater potency as an inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins.[1][2] The enhanced inhibitory activity of this compound makes it an invaluable asset for researchers seeking to elucidate the functional roles of O-GlcNAcylation in health and disease.[2] This document provides an in-depth exploration of the chemical structure, synthesis, and biological activity of this compound, tailored for professionals in the fields of chemical biology, pharmacology, and drug development.

The Chemical Architecture of this compound

This compound is a synthetic 1,5-hydroximolactone derivative of N-acetylglucosamine (GlcNAc).[3] Its chemical formula is C15H19N3O7, with a molecular weight of 353.33 g/mol .[4] The defining feature of this compound is the stereochemistry of the oxime moiety, which exists in the Z configuration. This specific spatial arrangement is critical for its potent inhibitory activity against O-GlcNAcase.[2] The molecule consists of a pyranose ring derived from GlcNAc, with an N-acetyl group at the C2 position. The anomeric carbon is modified to form an oxime, which is further derivatized with an N-phenylcarbamate group.

Molecular Structure of this compound

Caption: 2D representation of the chemical structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of PUGNAc typically yields a mixture of (E) and (Z) isomers, which can then be separated. The following protocol outlines a general approach for the synthesis and purification of the desired (Z)-isomer, based on established methodologies.[2][3]

Experimental Protocol: Synthesis and Purification

Materials:

-

2-Acetamido-2-deoxy-D-glucose

-

Hydroxylamine hydrochloride

-

Pyridine

-

Phenyl isocyanate

-

Appropriate solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate)

-

Silica gel for column chromatography

Step 1: Formation of the Oxime

-

Dissolve 2-acetamido-2-deoxy-D-glucose and hydroxylamine hydrochloride in pyridine.

-

Heat the mixture under reflux for several hours to facilitate the formation of the oxime. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the pyridine under reduced pressure.

-

The crude oxime product can be purified by recrystallization or used directly in the next step.

Step 2: Carbamoylation

-

Suspend the oxime in a suitable solvent such as dichloromethane.

-

Add phenyl isocyanate dropwise to the suspension at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, as indicated by TLC.

-

The resulting product will be a mixture of (E)- and this compound isomers.

Step 3: Isomer Separation

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography. A solvent system such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes is typically effective for separating the (E) and (Z) isomers.

-

Monitor the fractions by TLC to identify and collect those containing the (Z)-isomer. The (Z)-isomer is generally the more polar of the two.

-

Combine the fractions containing the pure this compound and evaporate the solvent to yield the final product as a white solid.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for this compound Synthesis and Purification

Caption: Schematic overview of the synthesis and purification process for this compound.

Mechanism of Action: Potent Inhibition of O-GlcNAcase

This compound exerts its biological effects primarily through the potent and competitive inhibition of O-GlcNAcase (OGA).[2] OGA is the enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound leads to an accumulation of O-GlcNAcylated proteins within the cell, allowing for the study of the downstream consequences of this modification.

The increased potency of the (Z)-isomer compared to the (E)-isomer is attributed to its specific stereochemical conformation, which is thought to better mimic the transition state of the OGA-catalyzed reaction.[2] this compound also inhibits β-hexosaminidases, which are structurally and mechanistically related to OGA. This lack of complete selectivity should be considered when interpreting experimental results.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against OGA and related enzymes has been quantified in various studies.

| Enzyme Target | Inhibitory Constant (Ki) | IC50 | Reference |

| O-GlcNAcase (OGA) | 46 nM | 46 nM | [5] |

| β-Hexosaminidase | 36 nM | 6 nM | [5] |

| Hexosaminidase A/B | - | 25 nM | [5] |

| human OGA (hOGA) | - | 35 nM | [5] |

Impact on Cellular Signaling: The O-GlcNAcylation Pathway

O-GlcNAcylation is a dynamic regulatory mechanism that plays a critical role in a wide range of cellular signaling pathways, including transcription, translation, and signal transduction. The levels of O-GlcNAcylation are controlled by the interplay between O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and OGA, which removes it.

By inhibiting OGA, this compound shifts the equilibrium towards a state of hyper-O-GlcNAcylation. This can have profound effects on cellular function. For example, increased O-GlcNAcylation has been shown to modulate the insulin signaling pathway. Elevated O-GlcNAcylation of key signaling proteins, such as IRS-1 and Akt, can impair their phosphorylation and subsequent activation, leading to insulin resistance.

The O-GlcNAc Cycling Pathway and the Effect of this compound

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A divergent synthesis of 2-acyl derivatives of PUGNAc yields selective inhibitors of O-GlcNAcase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

Discovery and history of (Z)-PUGNAc

An In-Depth Technical Guide to (Z)-PUGNAc: Discovery, Mechanism, and Application

Abstract

The study of O-linked β-N-acetylglucosamine (O-GlcNAc) cycling, a dynamic post-translational modification, has been profoundly influenced by the development of chemical tools capable of manipulating its equilibrium. Among the earliest and most pivotal of these tools is O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate (PUGNAc). This guide provides a comprehensive overview of the discovery of PUGNAc, the critical elucidation of its active (Z)-stereoisomer, its mechanism of action as an O-GlcNAcase inhibitor, and its foundational role in the field. We will explore the experimental rationale that led to its development, detail key experimental workflows for its use, and discuss the critical limitations that prompted the search for next-generation inhibitors.

Introduction: The O-GlcNAc Cycle as a Regulatory Hub

Cellular signaling is orchestrated by a complex network of post-translational modifications (PTMs). Akin to phosphorylation, O-GlcNAcylation is the dynamic addition and removal of a single sugar moiety, N-acetylglucosamine, onto serine and threonine residues of nuclear and cytoplasmic proteins. This process is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it. This enzymatic pair creates a rapid cycling system that modulates protein function, localization, and stability, thereby influencing transcription, metabolism, and stress response.

Given its central role, dysregulation of O-GlcNAc cycling has been implicated in numerous pathologies, including diabetes, neurodegeneration, and cancer. Consequently, the enzymes of this pathway, particularly OGA, emerged as compelling targets for therapeutic intervention and tools for biological discovery. The ability to inhibit OGA pharmacologically allows for the acute elevation of global O-GlcNAcylation, enabling researchers to probe the functional consequences of this modification.

Discovery and the Stereochemical Imperative

The development of PUGNAc was a landmark achievement in the quest for potent OGA inhibitors. The initial synthesis yielded a mixture of two geometric isomers based on the stereochemistry of the oxime moiety.[1] It was not until these isomers were separated and individually characterized that the true nature of OGA inhibition was understood.

A series of experiments revealed that the (Z)-isomer of PUGNAc is a vastly more potent inhibitor of O-GlcNAcase than its (E)-counterpart.[1][2][3] The definitive assignment of the stereochemistry was confirmed through the Beckmann rearrangement, a chemical transformation that is characteristic of the (Z)-oxime.[1] This discovery was a critical turning point, establishing that the specific geometry of the inhibitor is paramount for effective binding to the OGA active site and highlighting the importance of stereochemical purity in pharmacological studies.

Mechanism of Action: A Double-Edged Sword

This compound functions as a potent, reversible inhibitor of O-GlcNAcase.[4][5] It is designed as a transition-state analogue, mimicking the oxazoline intermediate formed during the enzymatic cleavage of O-GlcNAc from proteins. By binding tightly to the active site, this compound prevents the enzyme from processing its natural substrates, leading to a global increase in O-GlcNAcylation levels within cells.[4]

However, the utility of this compound is constrained by a significant off-target effect: the inhibition of lysosomal β-hexosaminidases (HexA and HexB).[4] These enzymes are structurally related to OGA and are involved in glycoconjugate metabolism. This lack of selectivity means that experimental outcomes observed upon treatment with this compound cannot be solely attributed to the inhibition of OGA.[6][7] This crucial limitation has led to careful re-evaluation of early studies and spurred the development of more selective OGA inhibitors.

Core Properties of this compound

| Property | Value |

| IUPAC Name | O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate |

| CAS Number | 132489-69-1[4][5][8] |

| Molecular Formula | C₁₅H₁₉N₃O₇[4][8] |

| Molecular Weight | 353.33 g/mol [4][8] |

| Primary Target | O-GlcNAcase (OGA)[4] |

| Secondary Target(s) | Lysosomal β-hexosaminidases (HexA/B)[4][8] |

| Mechanism | Reversible, Transition-State Analogue Inhibitor |

Key Experimental Protocols

The following sections outline standardized, self-validating workflows for researchers utilizing this compound.

Preparation of this compound Stock Solution

For reproducible in vitro and cell-based assays, proper preparation of the inhibitor is critical.

-

Reconstitution: Dissolve solid this compound in dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution.

-

Aliquoting: Aliquot the primary stock into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.

-

Storage: Store aliquots at -20°C or -80°C, protected from light.[4]

-

Working Solution: On the day of the experiment, thaw a fresh aliquot and dilute it to the desired final concentration in the appropriate cell culture medium or assay buffer. Crucial: Prepare a vehicle control using an equivalent volume of DMSO to account for any solvent effects.

Workflow: Assessing Protein O-GlcNAcylation in Cultured Cells

This protocol details the use of this compound to increase O-GlcNAc levels in cultured cells, followed by detection via Western blot.

-

Cell Seeding: Plate cells (e.g., HeLa, HEK293) at an appropriate density and allow them to adhere and reach approximately 70-80% confluency.

-

Treatment: Aspirate the medium and replace it with fresh medium containing either this compound (typically 50-100 µM) or a DMSO vehicle control.

-

Incubation: Incubate the cells for a sufficient duration to observe an effect (e.g., 16-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Validation: Re-probe the blot with a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to confirm equal protein loading between lanes. A marked increase in the O-GlcNAc signal in the this compound lane relative to the vehicle control validates the inhibitor's activity.

Visualizing the Impact and Workflow

Diagrams are essential for conceptualizing the inhibitor's role and the experimental design.

Caption: O-GlcNAc cycling and the inhibitory action of this compound on OGA.

Caption: Experimental workflow for analyzing this compound activity in cells.

Conclusion: A Foundational Tool with Important Caveats

This compound holds a significant place in the history of glycobiology. It was an indispensable first-generation tool that enabled the initial exploration of O-GlcNAc's widespread roles in cellular physiology and pathology. The discovery of its stereospecificity provided critical insights into the active site of OGA and informed future inhibitor design.

References

-

Perreira, M., et al. (2006). Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry. Bioorganic & Medicinal Chemistry, 14(3), 837-846. Retrieved January 8, 2026, from [Link]

-

Whitworth, G. E., et al. (2007). Analysis of PUGNAc and NAG-thiazoline as Transition State Analogues for Human O-GlcNAcase: Mechanistic and Structural Insights into Inhibitor Selectivity and Transition State Poise. Journal of the American Chemical Society, 129(3), 635-643. Retrieved January 8, 2026, from [Link]

-

A divergent synthesis of 2-acyl derivatives of PUGNAc yields selective inhibitors of O-GlcNAcase. (2010). Organic & Biomolecular Chemistry, 8(8), 1831-1840. Retrieved January 8, 2026, from [Link]

-

Liao, P.-C., et al. (2014). Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin. Glycobiology, 24(7), 643-651. Retrieved January 8, 2026, from [Link]

-

Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin. (2014). Glycobiology, 24(7), 643-651. Retrieved January 8, 2026, from [Link]

-

This compound - Cayman Chemical - Cambridge Bioscience. (n.d.). Cambridge Bioscience. Retrieved January 8, 2026, from [Link]

Sources

- 1. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | O-GlcNAcase inhibitor | 132489-69-1 | InvivoChem [invivochem.com]

- 4. This compound | 132489-69-1 | EA06838 | Biosynth [biosynth.com]

- 5. This compound - Cayman Chemical [bioscience.co.uk]

- 6. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

A (Z)-PUGNAc Technical Guide: Interrogating Cellular Functions Through O-GlcNAcase Inhibition

Executive Summary

The dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on nuclear and cytoplasmic proteins is a critical post-translational modification (PTM) that rivals phosphorylation in its scope and importance for regulating cellular processes. This cycle is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. (Z)-PUGNAc is a potent, cell-permeable inhibitor of OGA and has been an instrumental tool for elevating global O-GlcNAc levels to probe the functional consequences of this PTM. This guide provides an in-depth technical overview of the biological functions of this compound, its mechanism of action, its profound effects on cellular signaling, and best practices for its use in a research setting. Crucially, we emphasize a field-proven perspective on its limitations, particularly its off-target activities, to guide researchers in designing robust, well-controlled experiments that yield unambiguous insights.

The O-GlcNAc Cycle: A Central Hub for Nutrient Sensing and Signal Integration

To understand the function of this compound, one must first appreciate the role of its target, the O-GlcNAc cycle. Unlike complex N- or O-glycans found in the secretory pathway, O-GlcNAcylation is a single sugar modification that occurs on serine and threonine residues of proteins within the nucleus, cytoplasm, and mitochondria.[1] The cycle is controlled by the balanced action of OGT and OGA.[1][2]

The substrate for OGT is uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the end product of the hexosamine biosynthetic pathway (HBP). The HBP integrates flux from glucose, amino acid, fatty acid, and nucleotide metabolism, positioning O-GlcNAcylation as a master nutrient sensor.[1][2][3] By translating metabolic status into a dynamic PTM, the O-GlcNAc cycle modulates thousands of proteins, influencing transcription, protein stability, signal transduction, and cell cycle progression.[4][5][6]

Figure 1: The O-GlcNAc cycle as a nutrient-sensing mechanism.

This compound: Mechanism of Action and Critical Off-Target Profile

This compound, or (Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a potent inhibitor of OGA. Its inhibitory activity is highly dependent on the (Z)- stereochemistry of its oxime moiety, which is vastly more potent than the (E)-isomer.[7][8] It acts as a transition state analog, binding tightly to the active site of OGA and preventing the removal of O-GlcNAc from substrate proteins.[9] This leads to a rapid and robust accumulation of O-GlcNAc on a wide array of cellular proteins.[10]

Inhibitory Potency

This compound exhibits potent inhibition of its target enzymes, with Ki values typically in the low nanomolar range. This makes it an effective tool for achieving significant elevation of O-GlcNAcylation at micromolar concentrations in cell culture.

| Target Enzyme | Reported Ki (nM) | Primary Cellular Function |

| O-GlcNAcase (OGA) | ~46 nM | Removes O-GlcNAc from nucleocytoplasmic proteins |

| β-Hexosaminidase | ~36 nM | Lysosomal enzyme; degrades glycoconjugates |

| Table 1: Inhibitory constants of this compound for its primary on-target and major off-target enzymes. Data compiled from Tocris Bioscience and R&D Systems.[9] |

The Causality of Off-Target Effects: A Critical Consideration

The most significant caveat in the use of this compound is its lack of specificity. As shown in Table 1, it inhibits lysosomal β-hexosaminidases (HexA and HexB) with a potency nearly identical to its inhibition of OGA.[11][12] This is not a minor side effect; it is a potent secondary activity that can introduce significant confounding variables.

Why this matters: Inhibition of β-hexosaminidases disrupts the normal catabolism of glycoconjugates in the lysosome. This can lead to the accumulation of free oligosaccharides and glycolipids, effectively mimicking the biochemical phenotype of a lysosomal storage disorder like Tay-Sachs or Sandhoff disease.[13] Consequently, any phenotype observed upon this compound treatment could be due to:

-

Increased O-GlcNAcylation (the intended effect).

-

Lysosomal dysfunction (the off-target effect).

-

A combination of both.

This ambiguity has led to significant debate in the field, particularly concerning insulin resistance. While early studies using PUGNAc linked elevated O-GlcNAc to impaired insulin signaling, subsequent work using highly selective OGA inhibitors (e.g., Thiamet-G) failed to replicate this phenotype, suggesting that the insulin resistance observed with PUGNAc may be an artifact of its off-target effects.[11][14][15]

Figure 2: On-target vs. off-target inhibition by this compound.

Cellular Consequences of this compound Treatment

By acutely increasing global O-GlcNAcylation, this compound treatment provides a window into the myriad processes regulated by this PTM.

Crosstalk with Protein Phosphorylation

O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues, leading to a complex interplay.[5] This "yin-yang" relationship can be competitive, where one modification precludes the other, or cooperative. This compound treatment, by driving up O-GlcNAcylation, can therefore lead to widespread changes in the phosphoproteome. For example, increased O-GlcNAcylation of the insulin receptor substrate (IRS-1) and the kinase Akt2 has been shown to reduce their insulin-stimulated phosphorylation, providing a potential mechanism for insulin resistance.[16][17][18]

Regulation of Insulin Signaling

As mentioned, PUGNAc has been widely used to study the link between nutrient excess (mimicked by hyper-O-GlcNAcylation) and insulin resistance. Treatment of adipocytes and skeletal muscle cells with PUGNAc leads to increased O-GlcNAcylation of key signaling nodes and a corresponding decrease in insulin-stimulated glucose uptake.[16][19][20] While the off-target effects of PUGNAc complicate the interpretation, these studies were foundational in highlighting the O-GlcNAc pathway as a critical regulator of metabolic homeostasis.[14][15]

Neuroprotection and Protein Homeostasis

The brain exhibits high levels of O-GlcNAcylation, and its dysregulation is implicated in numerous neurodegenerative diseases, including Alzheimer's and Parkinson's.[21][22][23] Many proteins that form pathological aggregates, such as tau and α-synuclein, are O-GlcNAc modified.[23][24] Increasing O-GlcNAc levels through OGA inhibition has emerged as a promising therapeutic strategy. In cellular and animal models, treatment with OGA inhibitors can decrease the hyperphosphorylation and aggregation of tau, suggesting a neuroprotective role.[24][25][26] this compound can be a useful tool for initial investigations in this area, provided results are confirmed with more specific inhibitors.

Cancer Biology and Transcription

Elevated O-GlcNAc levels are a hallmark of many cancers and are linked to abnormal cell proliferation and migration.[2][25] O-GlcNAcylation directly modifies transcription factors (e.g., c-Myc, p53, Sp1), chromatin remodeling complexes, and the core transcriptional machinery, thereby exerting powerful control over gene expression programs that drive cancer progression.[2][6][27] this compound can be used to probe the O-GlcNAc-dependency of oncogenic pathways in cancer cell lines.

Experimental Protocols and Best Practices

To ensure scientific rigor, experiments using this compound must be designed to distinguish on-target from off-target effects. The following protocols represent a self-validating system.

Protocol 1: Inducing Hyper-O-GlcNAcylation in Cultured Cells

This protocol details the treatment of a mammalian cell line to increase total O-GlcNAc levels.

-

Cell Plating: Plate cells (e.g., HeLa, HEK293, or a cell line relevant to your research) in appropriate vessels (e.g., 6-well plates) to reach 70-80% confluency on the day of the experiment.

-

Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Prepare a stock solution of a highly selective OGA inhibitor (e.g., Thiamet-G) at a comparable concentration. Store both at -20°C.

-

Treatment Groups (Crucial for Trustworthiness):

-

Group A (Vehicle Control): Treat cells with an equivalent volume of DMSO.

-

Group B (this compound): Treat cells with a final concentration of 50-100 µM this compound.

-

Group C (Selective Inhibitor Control): Treat cells with an effective final concentration of the selective OGA inhibitor (e.g., 10-50 µM for Thiamet-G). This is the key control for attributing effects to OGA inhibition alone.

-

-

Incubation: Incubate cells for a duration appropriate for your experimental question. A time course (e.g., 4, 8, 16, 24 hours) is recommended for initial characterization. A 12-18 hour incubation is common for observing effects on downstream signaling.[16][19]

-

Cell Lysis: After incubation, wash cells twice with ice-cold PBS. Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

Protocol 2: Western Blot Analysis of Global O-GlcNAcylation

This protocol verifies the efficacy of the inhibitor treatment.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Sample Preparation: Normalize all samples to the same concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) at the manufacturer's recommended dilution.

-

Wash the membrane 3x for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes each with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.

-

Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin, or vinculin) to ensure equal protein loading.

Experimental Workflow Diagram

Figure 3: A self-validating workflow for studying this compound effects.

Conclusion and Future Perspectives

This compound remains a valuable and widely used tool for rapidly elevating cellular O-GlcNAc levels to explore the biological significance of this PTM. Its potency and cell permeability allow for straightforward application in a variety of cellular models. However, its utility is tempered by a significant off-target profile, primarily the potent inhibition of lysosomal β-hexosaminidases.

References

-

Perreira, M., et al. (2006). Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry. Bioorganic & Medicinal Chemistry, 14(3), 837-846. [Link]

-

Slawson, C., & Hart, G. W. (2014). [Protein O-GlcNAcylation and regulation of cell signalling: involvement in pathophysiology]. Médecine/Sciences, 30(8-9), 759-765. [Link]

-

Ferrer, C. M., et al. (2014). O-GlcNAcylation Regulation of Cellular Signaling in Cancer. Journal of Cancer Science & Therapy, 6(11), 460-466. [Link]

-

Tan, E. P., et al. (2017). O-GlcNAc as an Integrator of Signaling Pathways. Frontiers in Endocrinology, 8, 249. [Link]

-

Slawson, C., et al. (2006). Cell signaling, the essential role of O-GlcNAc! The Journal of Biological Chemistry, 281(47), 35955-35959. [Link]

-

Ma, J., & Hart, G. W. (2013). The role of O-GlcNAcylation in innate immunity and inflammation. Glycobiology, 23(12), 1374-1383. [Link]

-

Arias, E. B., et al. (2004). Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle. Diabetes, 53(4), 921-930. [Link]

-

Liu, Y. V., et al. (2016). Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin. Glycobiology, 26(8), 814-823. [Link]

-

Park, S. Y., et al. (2005). O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes. Experimental & Molecular Medicine, 37(3), 220-229. [Link]

-

Liu, Y. V., et al. (2016). Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin. Glycobiology, 26(8), 814-823. [Link]

-

Vosseller, K., et al. (2002). Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes. Proceedings of the National Academy of Sciences, 99(8), 5313-5318. [Link]

-

Lima, V. V., et al. (2010). O-GlcNAcylation: a novel post-translational mechanism to alter vascular cellular signaling in health and disease: focus on hypertension. Journal of the American Society of Hypertension, 4(5), 220-231. [Link]

-

Macauley, M. S., & Vocadlo, D. J. (2010). Elevation of Global O-GlcNAc Levels in 3T3-L1 Adipocytes by Selective Inhibition of O-GlcNAcase Does Not Induce Insulin Resistance. The Journal of Biological Chemistry, 285(13), 9493-9502. [Link]

-

Li, T., et al. (2023). O-GlcNAcylation: cellular physiology and therapeutic target for human diseases. Signal Transduction and Targeted Therapy, 8(1), 329. [Link]

-

Gloster, T. M., et al. (2011). Analysis of PUGNAc and NAG-thiazoline as Transition State Analogues for Human O-GlcNAcase: Mechanistic and Structural Insights into Inhibitor Selectivity and Transition State Poise. Journal of the American Chemical Society, 133(27), 10455-10464. [Link]

-

Lee, M. Y., & Park, J. Y. (2021). O-GlcNAc Modification and Its Role in Diabetic Retinopathy. International Journal of Molecular Sciences, 22(23), 12795. [Link]

-

Ball, L. E., et al. (2009). PUGNAc-induced elevation of O-GlcNAc inhibits insulin-stimulated Akt phosphorylation in neuronal cells. Neuroscience Letters, 462(3), 250-254. [Link]

-

Kim, H. S., et al. (2018). Role of glucosamine in development of diabetic neuropathy independent of the aldose reductase pathway. Journal of Diabetes Investigation, 9(4), 741-749. [Link]

-

Wikipedia. (n.d.). O-GlcNAc. Retrieved from [Link]

-

Hwang, S. Y., & Kim, Y. K. (2014). Post-translational addition of O-linked N-acetylglucosamine (O-GlcNAc) to p53 is known to occur, but the site of O-GlcNAcylation and its effects on p53 are not understood. Scientific Reports, 4, 5748. [Link]

-

Hanover, J. A., et al. (2012). Nutrient-driven O-GlcNAc in proteostasis and neurodegeneration. The Journal of Biological Chemistry, 287(51), 42489-42498. [Link]

-

Pratt, M. R., & Vocadlo, D. J. (2023). Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases. The Journal of Biological Chemistry, 299(12), 105411. [Link]

-

Zhu, Y., et al. (2020). O-GlcNAcylation and Its Roles in Neurodegenerative Diseases. Molecular Neurobiology, 57(5), 2415-2428. [Link]

-

Mehdy, M., et al. (2012). PUGNAc treatment leads to an unusual accumulation of free oligosaccharides in CHO cells. Journal of Biochemistry, 151(4), 439-446. [Link]

-

Hanover, J. A., et al. (2013). O-GlcNAc cycling shows neuroprotective potential in C. elegans models of neurodegenerative disease. Worm, 2(3), e26535. [Link]

-

Lee, S., & Lee, Y. I. (2021). O-GlcNAcylation in health and neurodegenerative diseases. Experimental & Molecular Medicine, 53(12), 1833-1841. [Link]

Sources

- 1. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 2. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 4. Cell signaling, the essential role of O-GlcNAc! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

- 13. PUGNAc treatment leads to an unusual accumulation of free oligosaccharides in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Nutrient-driven O-GlcNAc in proteostasis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. O-GlcNAcylation and Its Roles in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. O-GlcNAcylation in health and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [Protein O-GlcNAcylation and regulation of cell signalling: involvement in pathophysiology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. O-GlcNAc cycling shows neuroprotective potential in C. elegans models of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

(Z)-PUGNAc: A Technical Guide to its Role in Cellular Signaling

Foreword: Navigating the Dynamic Landscape of O-GlcNAcylation

In the intricate world of cellular signaling, post-translational modifications (PTMs) serve as the nuanced language that dictates protein function, localization, and stability. Among these, the addition of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues has emerged as a critical regulatory switch, rivaling phosphorylation in its scope and importance. This dynamic modification, governed by the interplay of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), acts as a central hub for integrating nutrient status with a vast array of signaling networks. Understanding how to manipulate this "O-GlcNAc cycling" is paramount for researchers in fields ranging from metabolism and oncology to neurobiology.

This guide provides an in-depth technical exploration of (Z)-PUGNAc, a potent and widely utilized inhibitor of O-GlcNAcase. We will move beyond a simple recitation of facts to provide a field-proven perspective on its application, delving into the causality behind experimental design and the interpretation of results. For the researcher at the bench, this guide is intended to be a trusted resource for harnessing the power of this compound to unravel the complexities of O-GlcNAc signaling.

Section 1: The O-GlcNAc Cycle: A Primer on a Pivotal PTM

At the heart of our discussion lies the O-GlcNAc modification, a dynamic PTM that is distinct from the complex glycosylation events occurring in the secretory pathway. O-GlcNAcylation is a reversible process occurring on nuclear, cytoplasmic, and mitochondrial proteins[1]. The addition of O-GlcNAc is catalyzed by a single, highly conserved enzyme, O-GlcNAc transferase (OGT), which utilizes UDP-GlcNAc as the sugar donor. Conversely, the removal of this modification is mediated by O-GlcNAcase (OGA)[1][2]. The cellular levels of UDP-GlcNAc, the end product of the hexosamine biosynthetic pathway (HBP), directly reflect the metabolic state of the cell, positioning O-GlcNAcylation as a critical nutrient sensor[3][4].

The interplay between O-GlcNAcylation and phosphorylation is a recurring theme of profound significance. These two PTMs can compete for the same or adjacent serine/threonine residues, creating a complex regulatory crosstalk that fine-tunes cellular responses[3][5]. This reciprocal relationship underscores the importance of studying O-GlcNAcylation in the context of established signaling paradigms.

Section 2: this compound - A Potent Tool for Interrogating O-GlcNAcase Activity

This compound, or (Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a highly potent inhibitor of O-GlcNAcase[6]. Its efficacy stems from its design as a transition-state analog, mimicking the oxazoline intermediate formed during O-GlcNAc hydrolysis by OGA. It is crucial to distinguish the (Z)-isomer from the (E)-isomer, as the (Z)-form is a vastly more potent inhibitor[7]. This stereospecificity is a critical consideration for ensuring experimental rigor.

While this compound is a powerful tool, it is essential to acknowledge its potential for off-target effects. Notably, it can also inhibit lysosomal hexosaminidases. Therefore, for studies requiring absolute specificity for OGA, the use of more recently developed and highly selective inhibitors, such as Thiamet-G, should be considered as a complementary approach or for validation of key findings.

Biochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₉N₃O₇ | |

| Molecular Weight | 353.3 g/mol | |

| Ki for O-GlcNAcase | 46 nM | |

| Ki for β-hexosaminidase | 36 nM | |

| Appearance | Crystalline solid |

Note: Ki and IC50 values can vary between studies depending on the assay conditions. It is advisable to consult multiple sources and consider the specific experimental context[8][9][10][11].

Section 3: this compound in Key Cellular Signaling Pathways

By inhibiting OGA, this compound leads to a global increase in protein O-GlcNAcylation, providing a powerful method to study the functional consequences of this modification. Below, we explore the impact of this compound-induced hyper-O-GlcNAcylation on several critical signaling pathways.

Insulin Signaling

The insulin signaling pathway is a classic example of the intricate crosstalk between O-GlcNAcylation and phosphorylation. Increased flux through the hexosamine biosynthetic pathway, leading to elevated O-GlcNAc levels, has long been implicated in insulin resistance. Treatment of adipocytes and skeletal muscle cells with PUGNAc has been shown to impair insulin-stimulated glucose uptake[12][13]. This effect is, at least in part, mediated by the O-GlcNAcylation of key signaling intermediates such as Insulin Receptor Substrate 1 (IRS-1) and Akt, which can lead to decreased phosphorylation and subsequent inactivation of these proteins.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways, including the ERK, JNK, and p38 cascades, are central to the regulation of cell proliferation, differentiation, and stress responses. O-GlcNAcylation has emerged as a significant modulator of MAPK signaling, although the effects can be context-dependent. For instance, in some systems, increased O-GlcNAcylation can amplify ERK phosphorylation by increasing the phosphorylation of its upstream activator, MEK, and decreasing the expression of the ERK phosphatase DUSP4[14][15]. Conversely, O-GlcNAcylation of TAK1-binding protein 1 (TAB1) at Ser395 is required for the full activation of TAK1, a key upstream kinase in the p38 and JNK pathways, in response to pro-inflammatory stimuli like IL-1[16][17][18][19]. This highlights the nuanced role of O-GlcNAcylation in fine-tuning the cellular response to external cues.

NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. Its activity is tightly controlled by a complex series of post-translational modifications, including O-GlcNAcylation. Treatment with PUGNAc, leading to increased O-GlcNAcylation, has been shown to enhance NF-κB transcriptional activity[20]. This can occur through multiple mechanisms, including the O-GlcNAcylation of the p65/RelA subunit, which can decrease its interaction with the inhibitory protein IκBα, thereby promoting its nuclear translocation and transcriptional activity[21]. Furthermore, O-GlcNAcylation of upstream components of the NF-κB pathway, such as IKKβ, can enhance their activity and contribute to the overall activation of the pathway[3][22].

Section 4: Experimental Protocols: A Practical Guide

The following protocols are designed to provide a robust framework for investigating the effects of this compound in cell culture. The rationale behind key steps is provided to empower researchers to adapt these methods to their specific experimental systems.

General Cell Culture and this compound Treatment

Rationale: The choice of cell line and treatment conditions is critical for obtaining meaningful results. It is essential to perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for the specific cell type and biological question being addressed.

Protocol:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the time of harvesting. This is crucial for maintaining consistent cellular physiology.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cellular stress.

-

Treatment: Treat cells with the desired concentration of this compound for the predetermined duration. Include a vehicle-treated control (e.g., DMSO alone) in all experiments.

-

Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them for downstream applications such as Western blotting or immunoprecipitation.

Western Blotting for O-GlcNAcylation

Rationale: Western blotting with a pan-O-GlcNAc antibody is the most common method for assessing global changes in O-GlcNAcylation. Careful optimization of each step is necessary to obtain clean and reproducible results.

Protocol:

-

Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors. Crucially, the lysis buffer should also contain an OGA inhibitor, such as this compound or Thiamet-G, to prevent the removal of O-GlcNAc moieties during sample preparation[18].

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading of samples.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane[20].

-

Blocking: Block the membrane for at least 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to minimize non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a pan-O-GlcNAc antibody (e.g., CTD110.6 or RL2) overnight at 4°C with gentle agitation. The choice of antibody and its dilution should be optimized for the specific application.

-

Washing: Wash the membrane extensively with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunoprecipitation of O-GlcNAcylated Proteins

Rationale: Immunoprecipitation allows for the enrichment of a specific protein of interest to determine if it is O-GlcNAcylated. This is a crucial step in moving from global changes to the modification of a single protein.

Protocol:

-

Cell Lysis: Lyse cells as described for Western blotting, ensuring the presence of protease, phosphatase, and OGA inhibitors.

-

Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the protein of interest overnight at 4°C.

-

Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an O-GlcNAc-specific antibody to determine if the protein of interest is O-GlcNAcylated. A reciprocal experiment, immunoprecipitating with an O-GlcNAc antibody and blotting for the protein of interest, can provide further validation.

Section 5: Concluding Remarks and Future Directions

This compound has proven to be an invaluable tool for elucidating the multifaceted roles of O-GlcNAcylation in cellular signaling. Its ability to acutely increase global O-GlcNAc levels has allowed researchers to uncover the intricate interplay between this nutrient-sensitive PTM and canonical signaling pathways involved in metabolism, stress responses, and inflammation.

As our understanding of O-GlcNAc signaling continues to evolve, so too will the tools we use to study it. The development of more specific OGA inhibitors and the advent of sophisticated mass spectrometry-based proteomics are enabling a more precise mapping of O-GlcNAcylation sites and a deeper understanding of their functional consequences. The judicious use of this compound, in concert with these advanced techniques and a thoughtful consideration of its potential limitations, will undoubtedly continue to drive new discoveries in this exciting and dynamic field.

References

-

Hart, G. W., Slawson, C., Ramirez-Correa, G., & Lagerlof, O. (2011). Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease. Annual Review of Biochemistry, 80, 825-858. [Link]

-

Bond, M. R., & Hanover, J. A. (2015). A little sugar goes a long way: the role of O-GlcNAc in mediating cellular stress. Journal of molecular biology, 427(2), 348-360. [Link]

-

Zachara, N. E., & Hart, G. W. (2018). Functional crosstalk among oxidative stress and O-GlcNAc signaling pathways. Journal of Biological Chemistry, 293(19), 7137-7146. [Link]

-

Martínez-Cisuelo, V., Gómez-García, A., & Villalobo, A. (2021). O-GlcNAcylation: Crosstalk between Hemostasis, Inflammation, and Cancer. International Journal of Molecular Sciences, 22(16), 8565. [Link]

-

Liu, A. R., & Ramakrishnan, P. (2021). Regulation of Nuclear Factor-kappaB Function by O-GlcNAcylation in Inflammation and Cancer. Frontiers in Cell and Developmental Biology, 9, 751761. [Link]

-

Ma, Z., & Vosseller, K. (2013). Hyper-O-GlcNAcylation is anti-apoptotic and maintains constitutive NF-κB activity in pancreatic cancer cells. Journal of Biological Chemistry, 288(22), 15935-15945. [Link]

-